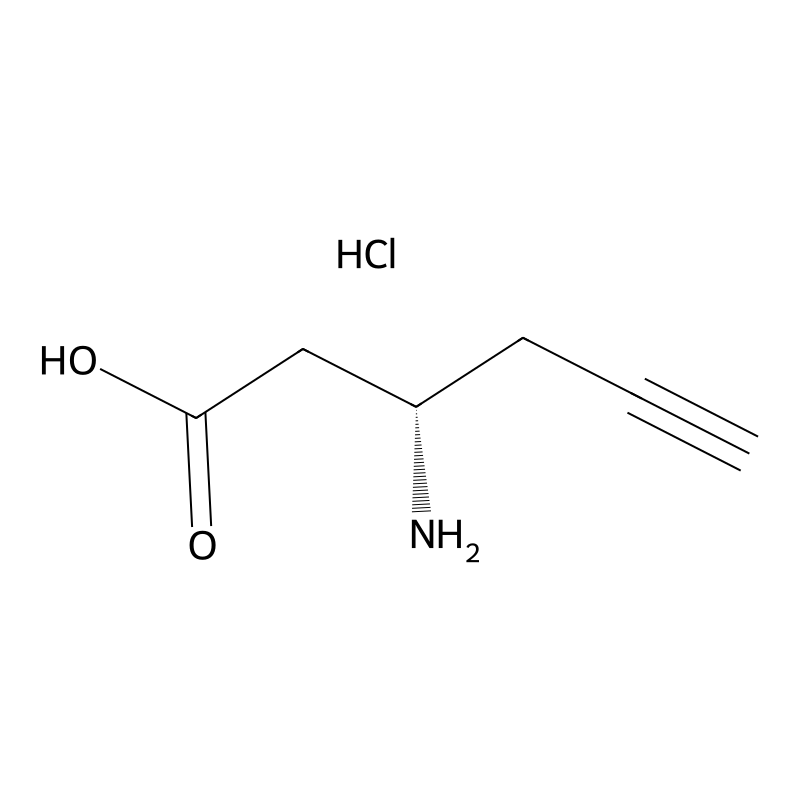

(S)-3-Amino-5-hexynoic acid hydrochloride

Content Navigation

Standard α-peptides degrade rapidly, compromising therapeutic efficacy. (S)-3-Amino-5-hexynoic acid hydrochloride solves this: a chiral β-amino acid with an alkyne handle. The β-backbone confers proteolytic stability; the terminal alkyne enables CuAAC click chemistry for bioconjugation, PEGylation, or stapling. As an HCl salt, it ensures high solubility in DMF/NMP for efficient SPPS coupling.

- Increases peptide half-life via β-amino acid backbone.

- Enables bioorthogonal click chemistry for site-specific modifications.

- HCl salt form optimizes SPPS coupling efficiency.

- ≥97% purity, in stock for immediate shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(S)-3-Amino-5-hexynoic acid hydrochloride (CAS 332064-85-4) is a chiral, alkyne-functionalized β-amino acid building block widely procured for peptidomimetic synthesis and bioorthogonal bioconjugation. As a β-amino acid, it introduces an additional methylene carbon into the peptide backbone, conferring exceptional resistance to enzymatic degradation. The terminal alkyne moiety serves as a highly reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling site-specific labeling, PEGylation, or peptide stapling. Supplied as a hydrochloride salt, this compound exhibits enhanced solubility in polar solvents and superior shelf stability compared to its free zwitterionic form, making it an ideal precursor for automated solid-phase peptide synthesis (SPPS) and advanced drug delivery system development .

Procurement Fit

Substituting this specific compound with common alternatives compromises both synthetic viability and biological performance. Replacing it with an α-amino acid analog like L-propargylglycine eliminates the β-backbone, drastically reducing the proteolytic stability of the resulting peptide from days to minutes. Using the saturated analog, (S)-3-aminohexanoic acid, completely removes the click-reactive alkyne, rendering targeted bioconjugation impossible. Furthermore, substituting the (S)-enantiomer with a racemic mixture or the (R)-enantiomer disrupts the stereospecific hydrogen bonding required for predictable secondary structure formation, leading to a loss of target binding affinity. Finally, utilizing the free base instead of the hydrochloride salt significantly reduces solubility in SPPS coupling solvents, leading to incomplete reactions and lower overall yields in automated synthesizers .

Substitution Risk

Chiral beta-amino acid with terminal alkyne

Opposite stereochemical outcome; may not transfer chiral interactions

Positional isomer with gamma-amino acid backbone; different scaffold properties

Proteolytic Stability: β- vs. α-Amino Acid

Incorporating a β-amino acid backbone fundamentally alters the proteolytic susceptibility of the resulting peptide. Peptides synthesized using (S)-3-Amino-5-hexynoic acid hydrochloride exhibit an in vitro serum half-life exceeding 24 to 48 hours, whereas those built with the α-amino acid analog L-propargylglycine are typically degraded within 2 hours [1]. This massive increase in stability is crucial for therapeutic viability.

| Evidence Dimension | In vitro serum half-life of derived peptides |

| Target Compound Data | >24 to 48 hours |

| Comparator Or Baseline | L-Propargylglycine (α-amino acid analog): <2 hours |

| Quantified Difference | >10-fold increase in proteolytic stability |

| Conditions | Human serum or pronase degradation assays at 37°C |

Procuring the beta-amino acid variant is critical for developing peptide therapeutics that require extended in vivo circulation times without rapid enzymatic cleavage.

Bioorthogonal Reactivity: Alkyne vs. Saturated

The presence of the terminal alkyne is an absolute requirement for downstream bioorthogonal functionalization. Under standard CuAAC conditions, (S)-3-Amino-5-hexynoic acid hydrochloride achieves >95% conjugation yield with azide-bearing fluorophores or PEG chains. In stark contrast, the saturated analog (S)-3-aminohexanoic acid yields 0% conversion, lacking the necessary reactive handle [1].

| Evidence Dimension | Conjugation yield via CuAAC with azide-fluorophores |

| Target Compound Data | >95% conversion |

| Comparator Or Baseline | (S)-3-Aminohexanoic acid (saturated analog): 0% conversion |

| Quantified Difference | Absolute requirement for bioorthogonal reactivity |

| Conditions | Aqueous/organic solvent mixture with Cu(I) catalyst at room temperature |

The terminal alkyne is indispensable for downstream functionalization, making this compound the required choice for stapled peptides or targeted drug conjugates.

Processability: Hydrochloride Salt vs. Free Base

The choice of salt form directly dictates processability in automated synthesizers. The hydrochloride salt of (S)-3-Amino-5-hexynoic acid provides high solubility (>50 mg/mL) in standard SPPS solvent mixtures like DMF, ensuring complete dissolution. The zwitterionic free base form suffers from poor solubility near its isoelectric point (<5 mg/mL), which causes line clogging and incomplete coupling cycles.

| Evidence Dimension | Aqueous and polar organic solvent solubility |

| Target Compound Data | High solubility (>50 mg/mL in water/DMF mixtures) |

| Comparator Or Baseline | (S)-3-Amino-5-hexynoic acid (free base): Low solubility (<5 mg/mL) |

| Quantified Difference | >10-fold increase in working concentration limits |

| Conditions | Standard automated solid-phase peptide synthesis (SPPS) coupling conditions |

The hydrochloride salt ensures complete dissolution and high coupling efficiency during automated synthesis, preventing sequence truncation and reducing purification costs.

Stereochemical Control: (S)- vs. (R)-Enantiomer

Stereochemical purity is non-negotiable for predictable peptidomimetic folding. The (S)-enantiomer directs the formation of specific, stable secondary structures (e.g., right-handed 14-helices) required for receptor binding. Substitution with the (R)-enantiomer induces the opposite helical handedness or entirely disrupts the target conformation, resulting in a binary loss of biological activity [1].

| Evidence Dimension | Formation of stable 14-helical secondary structures |

| Target Compound Data | Promotes predictable right-handed helical folding |

| Comparator Or Baseline | (R)-3-Amino-5-hexynoic acid HCl: Induces opposite handedness or disrupts target helix |

| Quantified Difference | Binary control over macroscopic peptide folding and receptor affinity |

| Conditions | Circular dichroism (CD) spectroscopy of folded beta-peptides in solution |

Procuring the exact (S)-enantiomer is mandatory to ensure the final peptidomimetic adopts the correct 3D conformation for target receptor binding.

Synthesis of Protease-Resistant Peptidomimetics

Ideal for drug discovery programs requiring the substitution of alpha-amino acids with beta-amino acids to drastically extend the in vivo half-life of peptide therapeutics while maintaining biological activity.

Site-Specific Bioconjugation and Labeling

The terminal alkyne makes this compound the premier choice for attaching PEG chains, fluorophores, or cytotoxic payloads via CuAAC click chemistry, ensuring high-yield, bioorthogonal modifications without cross-reacting with natural amino acid side chains .

Stapled Beta-Peptides

Crucial for structural biology and medicinal chemistry applications where alkyne-azide cyclization is used to 'staple' the peptide backbone, locking it into a bioactive helical conformation for enhanced cellular penetration and target affinity.

Automated Solid-Phase Peptide Synthesis (SPPS)

The hydrochloride salt form is specifically selected for industrial and high-throughput laboratory settings, as its superior solubility in DMF/NMP ensures high coupling efficiencies and minimizes truncated impurities during complex sequence assembly .

Application Fit Matrix

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Explore Compound Types